molecular formula C18H18N2O3S B11137573 N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11137573
M. Wt: 342.4 g/mol
InChI Key: QDHJPEPLFYKCAM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound that features a benzothiazole ring fused with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Propanamide Group: The benzothiazole intermediate is then reacted with a propanoyl chloride derivative under basic conditions to form the propanamide linkage.

    Introduction of the Methoxybenzyl Group: Finally, the methoxybenzyl group is introduced via a nucleophilic substitution reaction, often using a methoxybenzyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Material Science: Its structural properties contribute to the stability and functionality of the materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)ethanamide: Similar structure but with an ethanamide group instead of a propanamide group.

Uniqueness

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)12-19-17(21)10-11-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21)

InChI Key

QDHJPEPLFYKCAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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